REACTION_CXSMILES
|
[CH2:1]([S:3]([N:6]1[CH2:9][C:8]([CH2:32][C:33]#[N:34])([N:10]2[CH:14]=[C:13]([C:15]3[C:16]4[CH:23]=[CH:22][N:21](COCC[Si](C)(C)C)[C:17]=4[N:18]=[CH:19][N:20]=3)[CH:12]=[N:11]2)[CH2:7]1)(=[O:5])=[O:4])[CH3:2].[OH-].[NH4+]>C(#N)C.O>[N:18]1[C:17]2[NH:21][CH:22]=[CH:23][C:16]=2[C:15]([C:13]2[CH:12]=[N:11][N:10]([C:8]3([CH2:32][C:33]#[N:34])[CH2:7][N:6]([S:3]([CH2:1][CH3:2])(=[O:4])=[O:5])[CH2:9]3)[CH:14]=2)=[N:20][CH:19]=1 |f:1.2|
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Name
|
|
Quantity
|
327 g
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Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N1CC(C1)(N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C)CC#N
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Name
|
LiBF4
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Quantity
|
614 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
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Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
570 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
|
2.2 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resulting reaction mixture
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Type
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ADDITION
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Details
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was added slowly
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Type
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CUSTOM
|
Details
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the temperature below 10° C. (pH 9-10)
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for overnight
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Duration
|
8 (± 8) h
|
Type
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STIRRING
|
Details
|
the resulting mixture was vigorously stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (6.7 L) and heptane (6.7 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 45° C. over the weekend
|
Type
|
DISSOLUTION
|
Details
|
The dried solid was then dissolved in 20% MeOH in dichloromethane (12 L)
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on 1.3 Kg of silica gel eluting with a 20% MeOH in dichloromethane solution (18L)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)S(=O)(=O)CC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204 g | |
YIELD: PERCENTYIELD | 83.8% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |